Satraplatin

Description

Properties

Key on ui mechanism of action |

This drug binds to the DNA of cancer cells, inhibiting cell division. |

|---|---|

CAS No. |

129580-63-8 |

Molecular Formula |

C10H22Cl2N2O4Pt |

Molecular Weight |

500.3 g/mol |

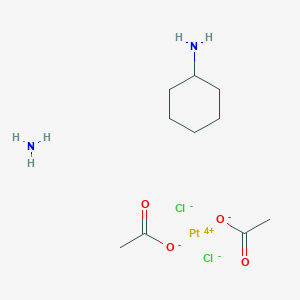

IUPAC Name |

azane;cyclohexanamine;platinum(4+);diacetate;dichloride |

InChI |

InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+4/p-4 |

InChI Key |

CKNPWBAXEKSCRG-UHFFFAOYSA-J |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not soluble in water. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

is-acetatoamminedichlorocyclohexylamine platinum(IV) JM 216 JM-216 JM216 satraplatin trans,cis,cis-bis(acetato)amminecyclohexylaminedichloroplatinum(IV) |

Origin of Product |

United States |

Foundational & Exploratory

Satraplatin's Mechanism of Action in DNA Repair Deficient Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Satraplatin, an orally bioavailable platinum(IV) compound, represents a significant advancement in the landscape of platinum-based chemotherapy. Its unique chemical structure and mechanism of action allow it to overcome some of the resistance mechanisms that limit the efficacy of its predecessors, cisplatin and carboplatin. This technical guide provides an in-depth exploration of this compound's core mechanism of action, with a particular focus on its activity in cancer cells harboring deficiencies in DNA repair pathways. By forming distinct DNA adducts that are poorly recognized by certain repair machinery, this compound exhibits enhanced cytotoxicity in tumors with compromised DNA repair capabilities, such as those with defects in mismatch repair (MMR) and potentially other repair pathways. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for professionals in oncology research and drug development.

Core Mechanism of Action: DNA Adduct Formation and Evasion of Repair

Like all platinum-based anticancer agents, the fundamental mechanism of this compound's cytotoxicity is its ability to form covalent adducts with DNA.[1][2] Upon entering the cell, the platinum(IV) core of this compound is reduced to a reactive platinum(II) species. This active form then binds to the N7 position of purine bases, primarily guanine, leading to the formation of intrastrand and interstrand crosslinks in the DNA.[1] These adducts create significant distortions in the DNA double helix, physically obstructing the processes of DNA replication and transcription.[2] This disruption triggers a cascade of cellular responses, including cell cycle arrest and, ultimately, apoptosis.[1]

A key differentiator for this compound lies in the asymmetrical nature of its DNA adducts, a consequence of its cyclohexylamine ligand. These structurally distinct lesions are less efficiently recognized by components of the DNA mismatch repair (MMR) system and high-mobility group (HMG) proteins, which are known to play a role in shielding cisplatin-DNA adducts from repair and signaling for apoptosis. This evasion of recognition is a critical aspect of this compound's ability to overcome cisplatin resistance, as cells with a functional MMR system that are resistant to cisplatin may remain sensitive to this compound.

Impact on DNA Repair Deficient Cells

The efficacy of platinum agents is intrinsically linked to the cell's capacity to repair the DNA damage they induce. Consequently, tumors with inherent deficiencies in DNA repair pathways are often more susceptible to these drugs.

Mismatch Repair (MMR) Deficiency

Cells deficient in MMR proteins, such as MSH2 and MLH1, exhibit increased resistance to cisplatin because the MMR system is involved in recognizing cisplatin-DNA adducts and initiating the apoptotic signaling cascade. However, this compound's unique adducts are not efficiently recognized by the MMR machinery. Studies have shown that this compound can down-regulate the mRNA expression of key MMR genes, including MLH1 and MSH2, in colorectal cancer cells, potentially further impeding any residual repair activity. This suggests that this compound may be particularly effective in tumors with MMR deficiency, a common feature in certain cancers like Lynch syndrome-associated colorectal cancer.

Nucleotide Excision Repair (NER) Deficiency

The NER pathway is a major mechanism for the removal of bulky DNA adducts, including those formed by platinum agents. Deficiencies in NER components, such as ERCC1, are generally associated with increased sensitivity to cisplatin. Research on this compound in colorectal cancer cells has demonstrated a significant downregulation of ERCC1 mRNA expression following treatment. This this compound-induced reduction in a key NER component suggests a mechanism by which the drug may enhance its own cytotoxicity by suppressing the cell's ability to repair the very damage it inflicts. Therefore, tumors with pre-existing or this compound-induced low levels of ERCC1 are likely to be more vulnerable to this compound.

Homologous Recombination (HR) Deficiency

The homologous recombination pathway is crucial for the repair of double-strand breaks, which can arise from the processing of interstrand crosslinks formed by platinum agents. Cancers with mutations in HR genes, such as BRCA1 and BRCA2, are known to be sensitive to platinum chemotherapy. While direct comparative studies of this compound in isogenic HR-deficient and -proficient cell lines are limited, broader research indicates that the impact of this compound on HR pathway proteins like Rad51 and BRCA1 is more akin to that of cisplatin than oxaliplatin. Specifically, unlike oxaliplatin, cisplatin and this compound do not appear to cause a severe downregulation of Rad51 and BRCA1. This differential effect on the HR pathway may contribute to the varying spectra of activity and resistance profiles among different platinum agents.

Quantitative Data: Cytotoxicity of this compound

The following tables summarize the in vitro cytotoxicity of this compound, presented as IC50 values (the concentration of drug required to inhibit cell growth by 50%).

| Cell Line | Cancer Type | p53 Status | IC50 (µM) |

| HCT116 (wt) | Colorectal | Wild-type | 12.5 |

| HCT116 (p53-/-) | Colorectal | Null | 14.2 |

| HCT116 (p21-/-) | Colorectal | Wild-type | 13.8 |

| LoVo | Colorectal | Wild-type | 15.1 |

| HT29 | Colorectal | Mutant | 11.7 |

| HCT15 | Colorectal | Mutant | 16.2 |

| WiDr | Colorectal | Mutant | 13.5 |

| Data derived from a study on colorectal cancer cell lines, demonstrating this compound's efficacy irrespective of p53 status. |

| Cancer Type | Cell Lines | This compound IC50 Range (µM) | Cisplatin IC50 Range (µM) |

| Cervical Cancer | Multiple | 0.6 - 1.7 | Not specified in this study |

| Ovarian Cancer | Seven lines | 0.084 - 4.6 (Median: 1.7) | 0.11 - 12.6 (Median: 3.5) |

| Hematological Malignancies | Multiple | Sub-micromolar in most lymphoma lines | Generally less potent than this compound |

| This table provides a comparative overview of this compound's potency against various cancer types, highlighting its significant activity in hematological malignancies. |

Signaling Pathways and Cell Cycle Control

This compound-induced DNA damage activates complex signaling networks that culminate in cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

A hallmark of this compound's action is the induction of a robust G2/M phase cell cycle arrest. This arrest prevents cells with damaged DNA from proceeding into mitosis, providing a window for either DNA repair or the initiation of apoptosis. Interestingly, this G2/M arrest has been shown to occur independently of the tumor suppressor protein p53 and its downstream effector p21. Instead, the upregulation of 14-3-3σ appears to play a role in mediating this cell cycle checkpoint.

Apoptotic Pathways

This compound treatment ultimately leads to programmed cell death (apoptosis). This occurs through the intrinsic (mitochondrial) pathway, as evidenced by the downregulation of the anti-apoptotic protein Bcl-2. The induction of apoptosis by this compound has also been observed to be independent of p53 status, which is clinically significant as many tumors harbor p53 mutations and are consequently resistant to therapies that rely on a functional p53 pathway.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways described in this guide.

References

Satraplatin: A Technical Guide to Cellular Uptake and Intracellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular uptake, intracellular metabolism, and mechanisms of action of satraplatin, an orally active platinum(IV) chemotherapeutic agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes to support further research and development in the field of platinum-based anticancer therapies.

Introduction

This compound (bis-(acetate)-ammine-dichloro-(cyclohexylamine)platinum(IV)) is a third-generation platinum drug distinguished by its oral bioavailability, a significant advantage over intravenously administered platinum agents like cisplatin, carboplatin, and oxaliplatin.[1][2] As a platinum(IV) complex, this compound is a prodrug that requires intracellular reduction to exert its cytotoxic effects.[3] Its increased lipophilicity is thought to contribute to its ability to overcome cisplatin resistance.[2][4] This guide delves into the molecular journey of this compound from cellular entry to its ultimate interaction with DNA.

Cellular Uptake of this compound and its Metabolites

The cellular entry of this compound and its primary metabolite, JM-118, is a critical determinant of its pharmacological activity. Unlike cisplatin, whose uptake is partially mediated by the copper transporter Ctr1, the mechanisms for this compound and its derivatives appear to be distinct.

Passive Diffusion and the Role of Transporters

This compound's relatively high lipophilicity, conferred by its acetate and cyclohexylamine ligands, is believed to facilitate its passage across the cell membrane via passive diffusion. This characteristic may contribute to its efficacy in cisplatin-resistant cell lines where active transporter-mediated uptake of cisplatin is compromised.

Studies have indicated that this compound itself is a poor substrate for organic cation transporters (OCTs). However, its major cytotoxic metabolite, the platinum(II) species JM-118, appears to be a substrate for OCTs, suggesting that these transporters may play a role in the intracellular accumulation and cytotoxicity of this active metabolite.

Intracellular Metabolism and Activation

Once inside the cell, the inert platinum(IV) center of this compound must be reduced to the active platinum(II) state to exert its cytotoxic effects. This reduction is a key step in its mechanism of action.

Reduction of this compound to JM-118

This compound is reduced intracellularly to its primary active metabolite, JM-118 (ammine-dichloro-(cyclohexylamine)platinum(II)), and other platinum(II) species. This reductive activation can be facilitated by intracellular reducing agents such as glutathione (GSH).

Interaction with Glutathione

Glutathione plays a dual role in the pharmacology of platinum drugs. While it can contribute to the reductive activation of this compound, it is also a major pathway for detoxification through the formation of platinum-GSH conjugates, which are subsequently eliminated from the cell. Notably, this compound reacts with glutathione at a significantly lower rate than both its metabolite JM-118 and cisplatin, which may contribute to its distinct activity profile.

Mechanism of Action: DNA Adduct Formation and Cellular Consequences

The cytotoxicity of this compound, mediated by its active metabolites, is primarily attributed to its interaction with nuclear DNA.

Formation of DNA Adducts

Similar to other platinum-based drugs, the aquated form of JM-118 binds to DNA, forming intra- and interstrand crosslinks, primarily at the N7 position of guanine bases. These DNA adducts distort the DNA helix, which subsequently interferes with DNA replication and transcription.

Overcoming Resistance

A key feature of this compound is its ability to overcome cisplatin resistance. This is attributed to several factors, including its distinct cellular uptake mechanism and the unique structural conformation of its DNA adducts due to the bulky cyclohexylamine ligand. These altered adducts are less efficiently recognized and repaired by the cellular mismatch repair (MMR) machinery, leading to persistent DNA damage and subsequent cell death.

Cell Cycle Arrest and Apoptosis

The formation of irreparable DNA lesions triggers a cascade of cellular events, including the activation of DNA damage response pathways, leading to cell cycle arrest, typically at the G2 phase, and the induction of apoptosis.

Quantitative Data on Cellular Uptake and Cytotoxicity

The following tables summarize quantitative data on the cellular uptake and cytotoxic effects of this compound and its comparators.

Table 1: Cellular Uptake of Platinum Compounds in A2780 and A2780DDP Ovarian Cancer Cell Lines

| Cell Line | Treatment (10 µM Pt) | Time (h) | Relative Platinum Uptake (Normalized to Cisplatin in A2780 at 1h) |

| A2780 | Cisplatin | 1 | 1.00 |

| 2 | 1.50 | ||

| 6 | 2.50 | ||

| This compound | 1 | 0.80 | |

| 2 | 1.20 | ||

| 6 | 2.00 | ||

| SatPt-NPs | 1 | 2.00 | |

| 2 | 3.50 | ||

| 6 | 6.00 | ||

| A2780DDP | Cisplatin | 1 | 0.08 |

| 2 | 0.15 | ||

| 6 | 0.63 | ||

| This compound | 1 | 0.40 | |

| 2 | 0.60 | ||

| 6 | 1.00 | ||

| SatPt-NPs | 1 | 1.50 | |

| 2 | 2.80 | ||

| 6 | 5.00 |

*this compound-loaded nanoparticles. Data extracted from a study on nanoparticle-mediated delivery.

Table 2: In Vitro Cytotoxicity (IC50) of Platinum Compounds

| Cell Line | Cisplatin (µM) | This compound (µM) | SatPt-NPs* (µM) |

| A2780 | 2.43 | 2.51 | 0.178 |

| A2780DDP | 13.20 | 6.65 | 0.231 |

*this compound-loaded nanoparticles. Data extracted from a study on nanoparticle-mediated delivery.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's cellular pharmacology.

Quantification of Intracellular Platinum by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the total platinum content within cells.

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound or other platinum compounds at various concentrations and for different time points.

-

Cell Harvesting: After treatment, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Detach the cells using trypsin-EDTA and collect them by centrifugation.

-

Cell Lysis and Digestion: Resuspend the cell pellet in a known volume of PBS. An aliquot can be used for protein quantification (e.g., BCA assay) to normalize the platinum content. Lyse the remaining cells by sonication or with a suitable lysis buffer. Digest the cell lysate with concentrated nitric acid (e.g., 70%) at an elevated temperature (e.g., 90°C) until the solution is clear.

-

Sample Preparation for ICP-MS: Dilute the digested samples to a final nitric acid concentration of 2-5% with deionized water.

-

ICP-MS Analysis: Analyze the samples using an ICP-MS instrument calibrated with platinum standards of known concentrations. The amount of platinum is typically expressed as ng of Pt per mg of cellular protein or per 10^6 cells.

Analysis of this compound Metabolites by HPLC-ICP-MS

High-Performance Liquid Chromatography coupled with ICP-MS (HPLC-ICP-MS) allows for the separation and quantification of different platinum-containing species, such as this compound and its metabolites.

Protocol:

-

Sample Preparation: Prepare cell lysates or plasma ultrafiltrates as described for ICP-MS.

-

Chromatographic Separation: Inject the sample onto an appropriate HPLC column (e.g., a C18 reverse-phase column). Use a suitable mobile phase gradient to separate the different platinum species based on their polarity.

-

ICP-MS Detection: The eluent from the HPLC is directly introduced into the ICP-MS. The instrument is set to monitor the mass-to-charge ratio of platinum isotopes (e.g., m/z 195).

-

Data Analysis: The retention times of the peaks are used to identify the different platinum species by comparing them to analytical standards of this compound and its known metabolites (e.g., JM-118). The peak areas are used for quantification.

Cellular Fractionation for Subcellular Platinum Distribution

This protocol allows for the determination of platinum concentration in different cellular compartments (e.g., cytoplasm, nucleus, mitochondria).

Protocol:

-

Cell Harvesting and Lysis: Harvest and wash the cells as described previously. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to allow the cells to swell.

-

Homogenization: Disrupt the cell membranes using a Dounce homogenizer or by passing the cell suspension through a fine-gauge needle.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

-

Platinum Quantification: Quantify the platinum content in each fraction using ICP-MS as described in section 6.1. The purity of the fractions should be assessed by Western blotting for marker proteins of each compartment (e.g., histone H3 for nucleus, COX IV for mitochondria, and GAPDH for cytosol).

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound's pharmacology.

Caption: Intracellular metabolism and mechanism of action of this compound.

Caption: Experimental workflow for intracellular platinum quantification by ICP-MS.

Caption: Workflow for subcellular fractionation and platinum analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nanoparticle-Mediated Delivery of this compound to Overcome Cisplatin Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Beyond DNA Damage: An In-depth Technical Guide to the Non-Canonical Molecular Targets of Satraplatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satraplatin, a third-generation oral platinum(IV) compound, has primarily been characterized by its ability to inflict DNA damage, a hallmark of platinum-based chemotherapeutics. Upon intracellular reduction, its active metabolites form adducts with DNA, leading to cell cycle arrest and apoptosis. However, a growing body of evidence suggests that the anti-neoplastic activity of this compound is not solely dependent on its interaction with nuclear DNA. This technical guide delves into the molecular targets of this compound beyond direct DNA damage, providing a comprehensive overview of its engagement with key cellular pathways, quantitative data on its effects, and detailed experimental protocols for further investigation. A significant aspect of this compound's unique profile is its ability to overcome resistance to other platinum agents like cisplatin, which may be partly attributable to these non-DNA-related mechanisms.

Core Non-DNA Molecular Mechanisms of this compound

This compound's influence extends to the intricate network of cellular signaling, particularly in the regulation of apoptosis and cell cycle progression, often in a manner independent of the tumor suppressor protein p53.

Modulation of Apoptosis Regulatory Proteins

A key area of this compound's non-DNA-centric activity is its ability to modulate the expression and function of proteins central to the apoptotic machinery.

-

Downregulation of Bcl-2: The B-cell lymphoma 2 (Bcl-2) protein is a pivotal anti-apoptotic molecule. Elevated levels of Bcl-2 are associated with cancer cell survival and resistance to chemotherapy. Studies have demonstrated that this compound can significantly reduce the expression of Bcl-2. In some instances, this reduction has been reported to be as much as 13-fold[1]. This effect is particularly noteworthy as it can occur independently of p53 status, providing a therapeutic avenue for tumors with mutated or deficient p53[1]. Furthermore, a notable link has been identified between mutations in the BCL2 gene and heightened sensitivity to this compound, a characteristic not observed with cisplatin[2].

-

Induction of Pro-Apoptotic Signaling: this compound has been shown to potentiate apoptosis through multiple death pathways, including the activation of caspase 8 and the expression of the Fas protein[3]. This suggests an engagement with the extrinsic apoptosis pathway, complementing its DNA damage-induced intrinsic pathway activation.

p53-Independent G2/M Cell Cycle Arrest

While many DNA damaging agents rely on a functional p53 pathway to initiate cell cycle arrest, this compound can induce a robust G2/M arrest through alternative mechanisms.

-

Upregulation of 14-3-3σ: The 14-3-3σ protein, a member of the 14-3-3 family of conserved regulatory molecules, plays a critical role in cell cycle control. This compound treatment has been shown to elevate the expression of 14-3-3σ, which in turn contributes to the arrest of cells in the G2/M phase of the cell cycle[4]. This upregulation occurs irrespective of the p53 status of the cancer cells, highlighting a p53-independent pathway for cell cycle perturbation.

Potential Induction of Cellular Stress Pathways

While direct evidence for this compound is still emerging, the well-documented effects of other platinum-based drugs, such as cisplatin, strongly suggest that this compound may also induce cellular stress through the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.

-

Reactive Oxygen Species (ROS) Generation: Platinum drugs are known to induce the production of ROS, which can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity. It is plausible that this compound, upon its metabolic activation, also triggers a surge in intracellular ROS.

-

Endoplasmic Reticulum (ER) Stress: The ER is a critical organelle for protein folding and calcium homeostasis. Disruption of these processes leads to ER stress and the activation of the Unfolded Protein Response (UPR). Chronic ER stress can trigger apoptosis. Markers of ER stress, such as the 78-kDa glucose-regulated protein (GRP78) and C/EBP homologous protein (CHOP), are often upregulated in response to platinum drug treatment.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the non-DNA-related effects of this compound.

| Parameter | Cell Line(s) | Value | Reference(s) |

| IC50 (this compound) | Human cervical cancer cell lines | 0.6 – 1.7 µM | |

| Human ovarian cancer cell lines | 1.7 µM (range 4.6 – 0.084 µM) | ||

| IC50 (Cisplatin) | Human ovarian cancer cell lines | 3.5 µM (range 12.6 – 0.11 µM) | |

| Bcl-2 Expression | Solid organ tumor-derived cell lines | Up to 13-fold reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the non-DNA molecular targets of this compound.

Western Blot Analysis for Bcl-2 and 14-3-3σ Expression

This protocol details the detection and quantification of changes in Bcl-2 and 14-3-3σ protein levels following this compound treatment.

a. Cell Culture and Treatment:

-

Seed cancer cells (e.g., HCT116, A549) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48 hours).

b. Protein Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein lysate.

-

Determine protein concentration using a BCA protein assay.

c. SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2 (1:1000), 14-3-3σ (1:1000), and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining.

a. Cell Preparation:

-

Seed and treat cells with this compound as described in the Western blot protocol.

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

b. Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

c. Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution (containing RNase A).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

a. Cell Preparation and Fixation:

-

Grow cells on coverslips and treat with this compound.

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash again with PBS.

b. Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes on ice.

-

Wash with PBS.

c. TUNEL Staining:

-

Follow the manufacturer's instructions for the specific TUNEL assay kit being used. This typically involves:

-

An equilibration step with an equilibration buffer.

-

Incubation with a reaction mixture containing TdT enzyme and fluorescently labeled dUTPs for 1 hour at 37°C in a humidified chamber.

-

-

Stop the reaction and wash the cells.

d. Counterstaining and Imaging:

-

Counterstain the nuclei with a DNA dye such as DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Visualizations of Pathways and Workflows

Signaling Pathways

References

- 1. GRP78/BiP determines senescence evasion cell fate after cisplatin-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Demonstrates High Cytotoxic Activity Against Genetically Defined Lymphoid Malignancies | Anticancer Research [ar.iiarjournals.org]

- 3. This compound (JM-216) mediates G2/M cell cycle arrest and potentiates apoptosis via multiple death pathways in colorectal cancer cells thus overcoming platinum chemo-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platinum-(IV)-derivative this compound induced G2/M cell cycle perturbation via p53-p21waf1/cip1-independent pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Satraplatin's Disruption of the G2/M Cell Cycle Checkpoint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satraplatin, an orally bioavailable platinum(IV) complex, represents a third-generation platinum-based chemotherapeutic agent. Unlike its predecessors, cisplatin and carboplatin, which require intravenous administration, this compound offers a more convenient dosing regimen.[1] Its cytotoxic effects are primarily mediated through the formation of DNA adducts, which trigger a cascade of cellular responses, including cell cycle arrest and apoptosis.[2] A prominent and well-documented effect of this compound is the induction of a robust G2/M cell cycle arrest, a critical checkpoint that prevents cells with damaged DNA from entering mitosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced G2/M arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism: DNA Damage and Checkpoint Activation

This compound, like other platinum-based drugs, exerts its cytotoxic effects by forming covalent adducts with DNA.[2] These adducts distort the DNA double helix, leading to the activation of the DNA damage response (DDR) pathway. The cell cycle is halted at the G2/M checkpoint to allow for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.

Quantitative Analysis of this compound-Induced G2/M Arrest

This compound induces a dose-dependent accumulation of cells in the G2/M phase of the cell cycle in various cancer cell lines, particularly in colorectal cancer (CRC). The following tables summarize the quantitative effects of this compound on cell cycle distribution in a panel of human CRC cell lines with different p53 statuses, as determined by flow cytometry after 48 hours of treatment.

Table 1: Effect of 5 µM this compound on Cell Cycle Distribution in Colorectal Cancer Cell Lines [1]

| Cell Line | p53 Status | % G0/G1 | % S | % G2/M |

| HCT116 | Wild-type | 45.3 ± 2.1 | 25.1 ± 1.5 | 29.6 ± 1.8 |

| LoVo | Wild-type | 50.1 ± 2.5 | 22.4 ± 1.3 | 27.5 ± 1.6 |

| HT29 | Mutant | 48.7 ± 2.3 | 24.8 ± 1.4 | 26.5 ± 1.5 |

| HCT15 | Mutant | 52.3 ± 2.6 | 20.1 ± 1.2 | 27.6 ± 1.7 |

| WiDr | Mutant | 55.4 ± 2.8 | 18.9 ± 1.1 | 25.7 ± 1.5 |

Table 2: Effect of 10 µM this compound on Cell Cycle Distribution in Colorectal Cancer Cell Lines [1]

| Cell Line | p53 Status | % G0/G1 | % S | % G2/M |

| HCT116 | Wild-type | 30.2 ± 1.5 | 15.3 ± 0.9 | 54.5 ± 2.7 |

| LoVo | Wild-type | 35.6 ± 1.8 | 14.8 ± 0.8 | 49.6 ± 2.5 |

| HT29 | Mutant | 33.1 ± 1.7 | 16.2 ± 1.0 | 50.7 ± 2.6 |

| HCT15 | Mutant | 38.9 ± 2.0 | 12.5 ± 0.7 | 48.6 ± 2.4 |

| WiDr | Mutant | 40.1 ± 2.1 | 11.8 ± 0.6 | 48.1 ± 2.4 |

Data are presented as mean ± standard deviation.

These data clearly demonstrate a significant, dose-dependent increase in the percentage of cells in the G2/M phase following this compound treatment, irrespective of the p53 mutational status of the cells.

Signaling Pathways of G2/M Arrest

The G2/M checkpoint is a complex signaling network that ensures the fidelity of cell division. This compound-induced DNA damage activates a cascade of protein kinases and adaptor proteins that ultimately converge on the master regulator of mitotic entry, the Cyclin B1/Cdc2 (CDK1) complex.

The ATM/ATR-Chk1/Chk2 Signaling Axis

The primary sensors of DNA damage are the PI3K-like kinases, ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related). While ATM is primarily activated by double-strand breaks, ATR responds to a broader range of DNA lesions, including the bulky adducts formed by platinum drugs. Upon activation, ATM and ATR phosphorylate and activate the downstream checkpoint kinases, Chk2 and Chk1, respectively. Activated Chk1 and Chk2 then phosphorylate and inactivate the Cdc25 family of phosphatases (Cdc25A, B, and C). Cdc25 phosphatases are responsible for removing the inhibitory phosphorylations on Cdc2 at Threonine 14 and Tyrosine 15, a critical step for its activation. Thus, by inhibiting Cdc25, the ATM/ATR-Chk1/Chk2 pathway maintains Cdc2 in an inactive state, preventing entry into mitosis.

The p53-Independent Role of 14-3-3σ

A key feature of this compound-induced G2/M arrest is its ability to occur independently of the tumor suppressor protein p53. While p53 can contribute to G2 arrest by transactivating p21, which in turn inhibits Cdc2/Cyclin B1, this compound effectively induces arrest in cells with mutant or null p53. This p53-independent mechanism is largely mediated by the protein 14-3-3σ.

Following DNA damage, 14-3-3σ expression is upregulated. This protein plays a crucial role in the G2/M checkpoint by physically sequestering the active Cdc2/Cyclin B1 complex in the cytoplasm, thereby preventing its entry into the nucleus where it would phosphorylate substrates required for mitosis. This sequestration is a critical mechanism for maintaining the G2 arrest.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate this compound's effect on the G2/M checkpoint.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for the analysis of DNA content in fixed cells to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Washing: Wash the cells once with ice-cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel. Collect data from at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution.

Western Blot Analysis of G2/M Checkpoint Proteins

This protocol describes the detection of key proteins involved in the G2/M checkpoint by Western blotting.

Materials:

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-phospho-Cdc2 (Tyr15), anti-14-3-3σ, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.

In Vitro Cdk1/Cyclin B1 Kinase Assay

This assay measures the activity of the Cdk1/Cyclin B1 complex by its ability to phosphorylate a substrate, such as Histone H1.

Materials:

-

Active Cdk1/Cyclin B1 enzyme

-

Histone H1 (as substrate)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, Histone H1, and the cell lysate or purified Cdk1/Cyclin B1 complex.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for 20-30 minutes.

-

Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated ³²P into the Histone H1 substrate using a scintillation counter.

Conclusion

This compound effectively induces a G2/M cell cycle arrest in cancer cells through the activation of the DNA damage response pathway. This process involves the ATM/ATR-Chk1/Chk2 signaling axis leading to the inhibitory phosphorylation of Cdc2. Furthermore, this compound promotes a p53-independent G2/M arrest through the upregulation of 14-3-3σ, which sequesters the active Cdc2/Cyclin B1 complex in the cytoplasm. Understanding these intricate molecular mechanisms is crucial for the rational design of combination therapies and for identifying biomarkers that may predict patient response to this compound treatment. The experimental protocols provided in this guide offer a robust framework for further investigation into the cellular effects of this promising anti-cancer agent.

References

- 1. Platinum-(IV)-derivative this compound induced G2/M cell cycle perturbation via p53-p21waf1/cip1-independent pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATR-Chk2 signaling in p53 activation and DNA damage response during cisplatin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Satraplatin's Induction of Apoptosis via the Intrinsic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satraplatin (JM-216) is a third-generation, orally bioavailable platinum(IV) complex that has demonstrated significant antitumor activity in various preclinical and clinical settings. Unlike its predecessors, cisplatin and carboplatin, which are administered intravenously, this compound's oral route of administration offers a considerable advantage in terms of patient convenience and potential for long-term maintenance therapy. A substantial body of research indicates that a primary mechanism of this compound's cytotoxicity is the induction of apoptosis, or programmed cell death. This guide provides an in-depth technical overview of the molecular mechanisms by which this compound triggers the intrinsic apoptotic pathway, a critical process in its anticancer efficacy.

The intrinsic, or mitochondrial, pathway of apoptosis is a major route through which cells initiate self-destruction in response to intracellular stress, such as DNA damage induced by chemotherapeutic agents. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases. Understanding the intricate details of how this compound modulates this pathway is crucial for optimizing its clinical application, identifying predictive biomarkers, and designing rational combination therapies.

This document summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing this compound-induced apoptosis, and presents visual diagrams of the core signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of this compound in various colorectal cancer (CRC) cell lines.

| Cell Line | p53 Status | IC50 (µM) of this compound (72h) | Reference |

| HCT116 | Wild-type | 13 | [1] |

| HCT116 p53-/- | Null | 18 | [1] |

| HT29 | Mutant | 27 | [1] |

| LoVo | Wild-type | 15.5 | [2] |

| HCT15 | Mutant | 19.5 | [2] |

| WiDr | Mutant | 21.5 |

Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure to this compound using an MTS assay.

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Fold Increase vs. Control | Reference |

| HCT116 (p53 wt) | 0 | 5 | - | |

| 5 | 16 | 3.2 | ||

| 10 | 40 | 8.0 | ||

| HCT116 (p53 -/-) | 0 | 3 | - | |

| 5 | 9 | 3.0 | ||

| 10 | 34 | 11.3 | ||

| LoVo (p53 wt) | 0 | 4.7 | - | |

| 5 | 21 | 4.5 | ||

| 10 | 34 | 7.2 | ||

| HT29 (p53 mut) | 0 | 4 | - | |

| 5 | 15 | 3.8 | ||

| 10 | 27 | 6.8 | ||

| HCT15 (p53 mut) | 0 | 10 | - | |

| 5 | 26 | 2.6 | ||

| 10 | 36 | 3.6 |

Table 2: Induction of Apoptosis by this compound in Colorectal Cancer Cell Lines. The percentage of apoptotic cells was determined by flow cytometry after treatment with this compound for 48 hours.

| Cell Line | This compound Concentration (µM) | G2/M Phase Arrest (%) | Reference |

| HCT116 (p53 wt) | 5 | 35.1 | |

| 10 | 45.2 | ||

| HCT116 (p53 -/-) | 5 | 38.7 | |

| 10 | 50.1 | ||

| HT29 (p53 mut) | 5 | 30.4 | |

| 10 | 42.8 |

Table 3: G2/M Cell Cycle Arrest Induced by this compound. The percentage of cells in the G2/M phase of the cell cycle was determined by flow cytometry after 48 hours of this compound treatment.

Signaling Pathways

This compound treatment initiates a cascade of molecular events that converge on the mitochondria to trigger apoptosis. A key initiating event is the formation of platinum-DNA adducts, which leads to DNA damage and subsequent cell cycle arrest, primarily at the G2/M phase. This cellular stress signals the activation of the intrinsic apoptotic pathway.

A critical regulatory node in this pathway is the Bcl-2 family of proteins. This compound has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a pivotal event that leads to the permeabilization of the outer mitochondrial membrane.

Mitochondrial outer membrane permeabilization (MOMP) results in the release of several pro-apoptotic factors into the cytoplasm, most notably cytochrome c. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.

The apoptosome serves as an activation platform for the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.

Notably, in several colorectal cancer cell lines, this compound-induced apoptosis has been observed to occur in a p53-independent manner, suggesting that its efficacy may extend to tumors with mutated or deficient p53, a common feature of cancer that often confers resistance to conventional chemotherapies.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Cell Viability Assay (MTS Assay)

This assay is used to determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

-

Colorectal cancer cell lines (e.g., HCT116, LoVo, HT29)

-

Complete culture medium (e.g., McCoy's 5A or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

This compound stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

-

Colorectal cancer cell lines

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound for 48 hours.

-

Harvest both the adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the intrinsic apoptotic pathway.

Materials:

-

Colorectal cancer cell lines

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Perform densitometric analysis to quantify the relative protein expression, normalizing to a loading control like β-actin.

Caspase Activity Assay

This assay measures the enzymatic activity of caspases, providing a direct assessment of their activation.

Materials:

-

Colorectal cancer cell lines

-

This compound stock solution

-

Caspase-Glo® 3/7, 8, or 9 Assay System

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate.

-

Treat the cells with this compound for the desired time.

-

Add the Caspase-Glo® reagent to each well.

-

Mix by orbital shaking for 30 seconds.

-

Incubate at room temperature for 1-3 hours.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Conclusion

This compound effectively induces apoptosis in cancer cells through the intrinsic pathway. The primary mechanism involves the induction of DNA damage, leading to G2/M cell cycle arrest and a subsequent shift in the balance of pro- and anti-apoptotic Bcl-2 family proteins. This results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade, ultimately leading to programmed cell death. A significant feature of this compound's mechanism is its ability to induce apoptosis independently of p53 status in certain cancer types, highlighting its potential therapeutic value in a broader range of tumors, including those resistant to conventional platinum-based agents. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and characterize the pro-apoptotic effects of this compound. Continued research into the molecular intricacies of this compound-induced apoptosis will be invaluable for its future clinical development and application.

References

- 1. Quantitative analysis of expression levels of bax, bcl-2, and survivin in cancer cells during cisplatin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (JM-216) mediates G2/M cell cycle arrest and potentiates apoptosis via multiple death pathways in colorectal cancer cells thus overcoming platinum chemo-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Satraplatin's Impact on the Tumor Microenvironment and Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Satraplatin, an orally bioavailable platinum(IV) compound, has primarily been investigated for its cytotoxic effects mediated through DNA adduct formation, leading to cell cycle arrest and apoptosis.[1] While its direct anti-tumor properties are established, its influence on the complex interplay of the tumor microenvironment (TME) and angiogenesis remains an area of active investigation. This technical guide synthesizes the current understanding, drawing parallels from related platinum agents like cisplatin and carboplatin, to provide a framework for studying this compound's potential in modulating the TME and inhibiting tumor vascularization. We present hypothesized mechanisms, detailed experimental protocols for their validation, and quantitative data from analogous platinum compounds to guide future research.

Core Mechanism of Action of this compound

This compound, as a platinum-based agent, mediates its primary cytotoxic effects through the formation of DNA adducts, which obstruct DNA replication and transcription.[1] This triggers a cascade of events culminating in cell cycle arrest, predominantly at the G2/M phase, and ultimately, apoptosis.[1] Its unique chemical structure may allow it to overcome some mechanisms of cisplatin resistance.[1]

Hypothesized Impact on Angiogenesis

While direct studies on this compound's anti-angiogenic properties are limited, evidence from cisplatin provides a strong rationale for investigating similar effects. The proposed mechanisms center on the downregulation of key pro-angiogenic factors and the modulation of endothelial cell function.

Regulation of Pro-Angiogenic Factors

Cisplatin has been shown to inhibit the expression of Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis, by downregulating the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[2] It is hypothesized that this compound may share this mechanism. Additionally, cisplatin can induce the release of Tissue Inhibitor of Matrix Metalloproteinases-1 (TIMP-1), which has anti-angiogenic properties.

Table 1: Hypothesized Effects of this compound on Pro-Angiogenic Factors (Based on Cisplatin Data)

| Parameter | Anticipated Effect of this compound | Rationale (Based on Cisplatin Studies) |

| VEGF Secretion | Decrease | Inhibition of HIF-1α-mediated transcriptional activation of the VEGF gene. |

| HIF-1α Expression | Decrease | Reduction in HIF-1α protein levels, leading to decreased transcription of its target genes, including VEGF. |

| TIMP-1 Release | Increase | Induction of TIMP-1 secretion from tumor cells, which can inhibit endothelial cell migration and tube formation. |

| bFGF Secretion | Potential Modulation | While not directly shown for cisplatin, bFGF is a key pro-angiogenic factor that could be a relevant target. |

Direct Effects on Endothelial Cells

Platinum agents can directly impact endothelial cells, the building blocks of blood vessels. Cisplatin has been observed to inhibit endothelial cell migration and the formation of capillary-like structures (tube formation) in vitro.

Table 2: Anticipated Direct Effects of this compound on Endothelial Cell Function (Based on Cisplatin Data)

| Endothelial Cell Function | Anticipated Effect of this compound | Rationale (Based on Cisplatin Studies) |

| Proliferation | Inhibition | Cytotoxic effects at higher concentrations. |

| Migration | Inhibition | Disruption of signaling pathways controlling cell movement. |

| Tube Formation | Inhibition | Impairment of the ability of endothelial cells to form vascular networks. |

Modulation of the Tumor Immune Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, and immune cells. Chemotherapeutic agents can influence this environment, potentially enhancing anti-tumor immunity. Studies with carboplatin suggest that platinum agents can promote the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor.

Impact on Immune Cell Infiltration

Carboplatin has been shown to alter the tumor vasculature to promote the adhesion and trafficking of CD8+ T cells into the ovarian tumor microenvironment. It is plausible that this compound could exert similar effects, turning an immunologically "cold" tumor into a "hot" one that is more susceptible to immune attack. Low-dose carboplatin has also been found to augment CD8+ T-cell infiltration via the STING signaling pathway.

Table 3: Hypothesized Effects of this compound on the Tumor Immune Microenvironment (Based on Carboplatin Data)

| Parameter | Anticipated Effect of this compound | Rationale (Based on Carboplatin Studies) |

| CD8+ T Cell Infiltration | Increase | Enhanced lymphocyte-endothelial interactions and trafficking into the tumor. |

| Regulatory T Cells (Tregs) | Potential Decrease | A shift in the balance from immunosuppressive to effector T cells. |

| Macrophage Polarization | Potential Shift to M1 | Reprogramming of tumor-associated macrophages towards an anti-tumor phenotype. |

Experimental Protocols

To validate the hypothesized effects of this compound on the TME and angiogenesis, a series of in vitro and in vivo experiments are recommended.

In Vitro Angiogenesis Assays

-

Endothelial Cell Proliferation Assay:

-

Principle: To determine the direct cytotoxic or cytostatic effect of this compound on endothelial cells (e.g., HUVECs).

-

Methodology:

-

Seed HUVECs in 96-well plates.

-

Treat with a dose range of this compound for 24-72 hours.

-

Assess cell viability using an MTS or MTT assay.

-

-

-

Endothelial Cell Migration Assay (Boyden Chamber Assay):

-

Principle: To assess the effect of this compound on the chemotactic migration of endothelial cells.

-

Methodology:

-

Plate HUVECs in the upper chamber of a Boyden chamber insert.

-

Add a chemoattractant (e.g., VEGF) to the lower chamber.

-

Treat cells with this compound.

-

After incubation, stain and count the cells that have migrated through the porous membrane.

-

-

-

Tube Formation Assay:

-

Principle: To evaluate the ability of endothelial cells to form capillary-like structures in vitro.

-

Methodology:

-

Coat 96-well plates with Matrigel.

-

Seed HUVECs on the Matrigel in the presence of this compound.

-

Incubate for 6-18 hours.

-

Visualize and quantify the formation of tubular networks using microscopy and image analysis software.

-

-

In Vivo Angiogenesis Assays

-

Matrigel Plug Assay:

-

Principle: To assess angiogenesis in vivo in a subcutaneous Matrigel plug.

-

Methodology:

-

Mix Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and this compound.

-

Inject the mixture subcutaneously into mice.

-

After 7-14 days, excise the plugs.

-

Quantify angiogenesis by measuring hemoglobin content (Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

-

-

-

Tumor Xenograft Model and Microvessel Density (MVD) Analysis:

-

Principle: To evaluate the effect of this compound on tumor growth and vascularization in a preclinical tumor model.

-

Methodology:

-

Implant human tumor cells (e.g., prostate or lung cancer cell lines) subcutaneously in immunocompromised mice.

-

Once tumors are established, treat mice with oral this compound.

-

Monitor tumor growth over time.

-

At the end of the study, excise tumors and fix in formalin.

-

Perform immunohistochemistry (IHC) on tumor sections using an anti-CD31 antibody to stain blood vessels.

-

Quantify MVD by counting the number of stained vessels in several high-power fields.

-

-

Immuno-Oncology Assays

-

Flow Cytometry for Immune Cell Profiling:

-

Principle: To quantify different immune cell populations within the tumor.

-

Methodology:

-

Establish tumor xenografts and treat with this compound as described above.

-

Excise tumors and prepare single-cell suspensions.

-

Stain the cells with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; F4/80, CD11b, CD206 for macrophages).

-

Analyze the stained cells using a flow cytometer to determine the percentage and absolute number of each immune cell subset.

-

-

-

Immunohistochemistry (IHC) for Immune Cell Infiltration:

-

Principle: To visualize the spatial distribution of immune cells within the tumor.

-

Methodology:

-

Use formalin-fixed, paraffin-embedded tumor sections from the xenograft study.

-

Perform IHC with antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells).

-

Analyze the stained slides to assess the extent and location of immune cell infiltration.

-

-

Measurement of Angiogenic Factors

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Principle: To quantify the concentration of secreted angiogenic factors like VEGF and bFGF.

-

Methodology:

-

Culture tumor cells in vitro and treat with this compound.

-

Collect the cell culture supernatant.

-

Perform an ELISA using a commercially available kit for human VEGF or bFGF to measure the concentration of the secreted protein.

-

-

Signaling Pathways and Visualizations

The following diagrams illustrate the hypothesized signaling pathways through which this compound may exert its anti-angiogenic and immunomodulatory effects, based on data from related platinum compounds.

Caption: Hypothesized anti-angiogenic signaling pathway of this compound.

Caption: Hypothesized immunomodulatory effect of this compound.

Caption: Experimental workflow for assessing anti-angiogenic effects.

Conclusion

While direct evidence for this compound's impact on the tumor microenvironment and angiogenesis is still emerging, the mechanistic similarities with other platinum agents provide a strong foundation for future research. The experimental protocols and hypothesized pathways outlined in this guide offer a comprehensive framework for elucidating these novel aspects of this compound's anti-cancer activity. A deeper understanding of these effects could pave the way for rational combination therapies, potentially with immunotherapy or other anti-angiogenic agents, to improve clinical outcomes.

References

The Journey of an Oral Platinum: A Deep Dive into the Pharmacokinetics and Bioavailability of Satraplatin

For Researchers, Scientists, and Drug Development Professionals

Satraplatin (JM216), a third-generation, orally administered platinum(IV) complex, represents a significant advancement in cancer chemotherapy, offering the potential for improved patient convenience and a distinct toxicity profile compared to its intravenous predecessors like cisplatin and carboplatin. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, drawing from key preclinical and clinical studies. We will delve into its absorption, distribution, metabolism, and excretion, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex processes to facilitate a deeper understanding.

Pharmacokinetic Profile of this compound

This compound is designed for oral administration and is rapidly absorbed, undergoing extensive biotransformation to its active metabolites. The pharmacokinetic behavior of this compound has been evaluated in multiple clinical trials, with key parameters measured for both total platinum (Ptot) and the pharmacologically active, protein-unbound fraction, ultrafilterable platinum (PtUF).

Absorption and Bioavailability

Following oral administration, this compound is readily absorbed from the gastrointestinal tract. Peak plasma concentrations (Tmax) are typically reached within 1 to 3 hours for both total and ultrafilterable platinum[1][2].

The oral bioavailability of this compound is influenced by the presence of food. Studies have shown that co-administration with food can decrease the bioavailability of ultrafilterable platinum. Specifically, the lower limits of the 90% confidence intervals for both the peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) from time 0 to 24 hours fell below the 80% bioequivalence acceptance criterion when administered with food, with values of 56.14% and 73.53%, respectively[3][4][5]. Consequently, it is recommended that this compound be administered in a fasting state, at least one hour before or two hours after a meal, to ensure optimal absorption.

Distribution and Metabolism

This compound is a prodrug that is not detectable in plasma after administration. It undergoes rapid and complex biotransformation, resulting in at least six platinum-containing metabolites in the plasma of patients. The primary and most active metabolite is the platinum(II) complex, JM-118 (cis-ammine dichloro(cyclohexylamine) platinum(II)). This active metabolite is responsible for the cytotoxic effects of the drug. The conversion from the Pt(IV) parent drug to the active Pt(II) metabolites is a crucial step in its mechanism of action.

The majority of the platinum drug in circulation is bound to plasma proteins and other blood components. The extensive protein binding contributes to the prolonged terminal half-life observed for total platinum.

Elimination

This compound and its metabolites are eliminated from the body with prolonged terminal half-lives. For total platinum, the mean terminal half-life has been reported to be approximately 216 ± 37 hours, while for ultrafilterable platinum, it is around 107 ± 89 hours. The apparent clearances for total and ultrafilterable platinum are approximately 1.1 ± 0.5 L/h and 37.0 ± 33 L/h, respectively. A strong correlation has been observed between estimated creatinine clearance and the pharmacokinetic parameters of this compound, including clearance, AUC, and Cmax, indicating the importance of renal function in its elimination.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various clinical studies. These studies encompass different patient populations, dosing schedules, and analytical methodologies, providing a comprehensive view of the drug's behavior.

Table 1: Pharmacokinetic Parameters of this compound in Adult Patients (Phase I/II Studies)

| Parameter | Total Platinum (Ptot) | Ultrafilterable Platinum (PtUF) | Dosing Regimen | Patient Population | Reference |

| Tmax (h) | 2.5 - 3 | 1 - 2 | 10-50 mg/m²/day x 14d or 120 mg/m²/day x 5d | Advanced Cancer & Small Cell Lung Carcinoma | |

| Cmax (ng/mL) | Proportional to dose (r=0.82 on d1) | Proportional to dose (r=0.72 on d1) | 10-50 mg/m²/day x 14d | Advanced Cancer | |

| Apparent Clearance (L/h) | 1.1 ± 0.5 | 37.0 ± 33 | 10-50 mg/m²/day x 14d | Advanced Cancer | |

| Terminal Half-life (h) | 216 ± 37 | 107 ± 89 | 10-50 mg/m²/day x 14d | Advanced Cancer | |

| AUC (d14) | Correlated with dose/BSA (r=0.91) | Correlated with dose/BSA (r=0.61) | 10-50 mg/m²/day x 14d | Advanced Cancer |

Table 2: Pharmacokinetic Parameters of this compound in Pediatric and Young Adult Patients

| Parameter | Ultrafilterable Platinum (PtUF) | Dosing Regimen | Patient Population | Reference |

| AUC (Day 1) | Similar at both dose levels | 60 mg/m²/dose & 80 mg/m²/dose (daily x 5d, 28d cycle) | Refractory Solid Tumors | |

| Correlation | Strong correlation between est. creatinine clearance and CL, AUC, & Cmax | 60 mg/m²/dose & 80 mg/m²/dose (daily x 5d, 28d cycle) | Refractory Solid Tumors |

Experimental Protocols

The pharmacokinetic data presented were derived from meticulously designed clinical trials. The following sections detail the typical methodologies employed in these studies.

Patient Population and Dosing

Clinical trials for this compound have included adult patients with various advanced solid tumors, such as small cell lung cancer and hormone-refractory prostate cancer, as well as pediatric and young adult patients with refractory solid tumors. Dosing regimens have varied, with common schedules being once daily for 5 or 14 consecutive days, in cycles of 21 to 35 days. Doses have ranged from 10 to 140 mg/m²/day, with recommended Phase II doses typically between 80 and 120 mg/m²/day for adults.

Sample Collection and Analysis

To determine the concentrations of total and ultrafilterable platinum, blood samples were collected from patients at various time points following drug administration. Plasma was separated, and for the analysis of ultrafilterable platinum, plasma was passed through filters to remove protein-bound platinum. The platinum concentrations in plasma and plasma ultrafiltrate were then determined using highly sensitive analytical techniques such as atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS). Pharmacokinetic parameters were subsequently calculated using non-compartmental analysis.

Visualizing Key Processes

To better illustrate the complex processes involved in the study and action of this compound, the following diagrams have been generated using the DOT language.

Caption: Metabolic pathway of this compound from oral administration to cellular action.

Caption: Experimental workflow for a typical this compound pharmacokinetic study.

Conclusion

This compound stands out as an orally bioavailable platinum agent with a predictable pharmacokinetic profile. Its rapid absorption and conversion to the active metabolite JM-118 allow for convenient oral dosing. The influence of food on its bioavailability necessitates administration in a fasted state to ensure maximal therapeutic effect. The comprehensive pharmacokinetic data gathered from numerous clinical trials provide a solid foundation for understanding its disposition in the body, guiding dose selection and scheduling. The favorable toxicity profile, notably the lack of significant nephrotoxicity, neurotoxicity, and ototoxicity commonly associated with cisplatin, further underscores its potential as a valuable therapeutic option in the oncology setting. Continued research and a deeper understanding of its metabolic pathways and interactions will further refine its clinical application and potentially expand its therapeutic reach.

References

- 1. Pharmacokinetics of this compound (JM216), an oral platinum (IV) complex under daily oral administration for 5 or 14 days [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound, an oral platinum, administered on a five-day every-five-week schedule: a pharmacokinetic and food effect study - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Immunomodulatory Effects of Satraplatin Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satraplatin (JM-216) is a third-generation, orally bioavailable platinum(IV) complex that has been investigated for its antitumor activity in various malignancies.[1][2] Like other platinum-based chemotherapeutic agents, its primary mechanism of action is the formation of DNA adducts, leading to cell cycle arrest and apoptosis.[3][4] While the cytotoxic effects of this compound on tumor cells have been the main focus of research, emerging evidence for other platinum compounds suggests that their therapeutic efficacy may be augmented by their ability to modulate the host immune response. This technical guide explores the current understanding of the immunomodulatory effects of this compound, drawing from direct preclinical and clinical observations, and contextualizes these findings within the broader landscape of immunomodulation by platinum-based drugs.

Direct Effects of this compound on Hematopoietic Cells

Clinical and preclinical data indicate that this compound has a more pronounced effect on hematopoietic cells compared to its predecessor, cisplatin. This suggests a direct interaction with immune cell populations.

Clinical Hematological Toxicity

Clinical trials have reported a higher incidence of hematological toxicities with this compound treatment compared to cisplatin. Notably, grade 3 or higher leukopenia was observed in 29% of patients receiving this compound, compared to 11% of those treated with cisplatin. This increased myelosuppression points towards a greater sensitivity of hematopoietic precursor cells or mature immune cells to this compound.[5]

In Vitro Cytotoxicity against Hematological Malignancies

Preclinical studies have demonstrated significant cytotoxic activity of this compound against a broad panel of cancer cell lines, with particularly high potency observed in hematological malignancies. A study comparing the half-maximal inhibitory concentrations (IC50) of this compound and cisplatin across 66 cancer cell lines, including 44 of hematological origin, revealed that this compound was significantly more active against these liquid tumors.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and Cisplatin in Hematological Malignancy Cell Lines (Selected Examples)

| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) |

| OCI-LY3 | Diffuse Large B-cell Lymphoma | Sub-micromolar | >10 |

| SU-DHL-5 | Diffuse Large B-cell Lymphoma | Sub-micromolar | >10 |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Sub-micromolar | >10 |

Potential Immunomodulatory Mechanisms of this compound

While direct experimental evidence for the immunomodulatory mechanisms of this compound is limited, the known effects of other platinum agents provide a framework for potential pathways that warrant investigation.

Induction of Immunogenic Cell Death (ICD)

Immunogenic cell death is a form of apoptosis that elicits an adaptive immune response against dead-cell antigens. Key markers of ICD include the surface exposure of calreticulin, the release of ATP, and the passive release of high-mobility group box 1 (HMGB1). While some platinum agents like oxaliplatin are known to induce ICD, it is currently unknown whether this compound treatment leads to the expression of these damage-associated molecular patterns (DAMPs).

Experimental Workflow: Assessment of Immunogenic Cell Death

Modulation of Dendritic Cell (DC) Function

Dendritic cells are potent antigen-presenting cells crucial for initiating anti-tumor T-cell responses. Their maturation is characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, and MHC class II molecules. Some platinum drugs have been shown to influence DC maturation and function. However, there is currently no published data specifically examining the effect of this compound on these DC maturation markers.

Effects on T-Cell Activation and Proliferation

The activation and proliferation of T lymphocytes are critical for an effective anti-tumor immune response. T-cell activation is marked by the expression of early markers like CD69 and later markers such as CD25 (the alpha chain of the IL-2 receptor). The impact of this compound on these T-cell activation markers and on overall T-cell proliferation has not yet been reported in the scientific literature.

Influence on the Cytokine Milieu

The balance of pro-inflammatory (e.g., IL-2, IFN-γ, TNF-α) and anti-inflammatory (e.g., IL-10, TGF-β) cytokines within the tumor microenvironment can significantly influence anti-tumor immunity. Studies on the specific cytokine profile induced by this compound treatment in immune cells or in the tumor microenvironment are lacking.

Impact on Immunosuppressive Cell Populations